molecular formula C23H27N3O5 B2813971 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide CAS No. 896350-17-7

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide

カタログ番号 B2813971
CAS番号: 896350-17-7
分子量: 425.485
InChIキー: QRVBSBFUALAWQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain several structural components common in organic chemistry, including a benzodioxol group, a morpholine ring, and an ethanediamide group. The benzodioxol group is a type of aromatic ether, the morpholine ring is a common feature in many pharmaceuticals, and the ethanediamide group is a type of carboxamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The benzodioxol group would contribute to the aromaticity of the molecule, the morpholine ring would introduce a cyclic amine structure, and the ethanediamide group would likely be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzodioxol and morpholine groups could impact its solubility, while the ethanediamide group could affect its acidity .

科学的研究の応用

Toxicokinetics and Analytical Toxicology

Research has been conducted on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, focusing on their metabolism, plasma protein binding, and detectability in standard urine screening approaches. These studies are vital for understanding drug interactions, polymorphisms, elimination routes, and for developing toxicological screening methods. The compounds studied were metabolized primarily via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, involving enzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4. The plasma protein binding of these compounds was found to be over 85%, highlighting the importance of these studies in identifying substance abuse and intoxication risks (Richter et al., 2019).

Anticancer Potential

Studies on oxime ethers with heterocyclic, alicyclic, and aromatic moiety have shown potential anticancer properties. Screening against the HeLa cancer cell line indicated significant cytotoxicity, with certain derivatives demonstrating specific toxicity against A-549, Caco-2, and HeLa cancer cells. This suggests a promising direction for the development of new chemotherapeutic agents (Kosmalski et al., 2022).

Synthetic Chemistry Advances

The synthesis of N-(α-dialkylaminobenzyl) acetamides from N-Benzylidene-α-acetamidobenzylamine highlights the advancement in creating benzylidenediamine type compounds, suggesting a versatile approach in synthetic organic chemistry (Sekiya & Ito, 1963).

Enzyme Inhibition and Pharmacological Activity

Research on thiazolyl N-benzyl-substituted acetamide derivatives, including N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391), has shown inhibitory activities against Src kinase, a target for anticancer drug development. This study provides insight into the structure-activity relationship of such compounds, offering pathways for the development of novel anticancer drugs (Fallah-Tafti et al., 2011).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the morpholine ring might be involved in binding to biological targets .

将来の方向性

The future research directions for this compound would depend on its intended applications. If it’s a new pharmaceutical, for example, future work might involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials .

特性

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-16-2-4-17(5-3-16)13-24-22(27)23(28)25-14-19(26-8-10-29-11-9-26)18-6-7-20-21(12-18)31-15-30-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVBSBFUALAWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。